molecular formula C9H11Cl2NO B1587652 2-((2,6-Dichlorobenzyl)amino)ethanol CAS No. 40172-05-2

2-((2,6-Dichlorobenzyl)amino)ethanol

Cat. No.: B1587652
CAS No.: 40172-05-2
M. Wt: 220.09 g/mol
InChI Key: WHOLKBDVEGPXOL-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorobenzyl)amino)ethanol is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)amino)ethanol typically involves the reaction of 2,6-dichlorobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chloride group by the ethanolamine. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichlorobenzyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various alkylating agents or acylating agents in the presence of a base.

Major Products

    Oxidation: Formation of 2-((2,6-Dichlorobenzyl)amino)acetaldehyde or 2-((2,6-Dichlorobenzyl)amino)acetic acid.

    Reduction: Formation of 2-((2,6-Dichlorobenzyl)amino)ethane.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

2-((2,6-Dichlorobenzyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the formulation of specialty chemicals and as a precursor for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)amino)ethanol involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell membrane receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Dichlorobenzyl)amino)ethoxyethanol
  • 2-((2,6-Dichlorobenzyl)amino)ethylamine
  • 2,6-Dichlorobenzyl alcohol

Uniqueness

2-((2,6-Dichlorobenzyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments. Its dichlorobenzyl moiety enhances its stability and resistance to metabolic degradation, which can be advantageous in therapeutic applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-3-9(11)7(8)6-12-4-5-13/h1-3,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOLKBDVEGPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405991
Record name 2-{[(2,6-Dichlorophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40172-05-2
Record name 2-{[(2,6-Dichlorophenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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